molecular formula C21H32O4 B044164 Benzyl octyl adipate CAS No. 3089-55-2

Benzyl octyl adipate

Cat. No. B044164
CAS RN: 3089-55-2
M. Wt: 348.5 g/mol
InChI Key: DECACTMEFWAFRE-UHFFFAOYSA-N
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Description

Benzyl octyl adipate (BOA) is a synthetic fatty acid ester with a variety of applications in the scientific and industrial fields. BOA is a colorless, viscous liquid that is a derivative of the naturally occurring fatty acid, octanoic acid, and the aromatic hydrocarbon, benzyl alcohol. It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers, and has also been used as a solvent in the production of pharmaceuticals and cosmetics. BOA has been studied extensively in the scientific community due to its unique properties and potential applications in a variety of fields.

Scientific Research Applications

  • Drug Discovery and Pharma : A new analogue of 2-amino-adipic acid, incorporating a structure similar to benzyl octyl adipate, shows potential in drug discovery and pharmaceutical applications (Kubyshkin, Mykhailiuk, Ulrich, & Komarov, 2009).

  • Dye-Sensitized Solar Cells : Benzotriazole-containing organic dyes with structural similarities to this compound, specifically those with octyl groups, have been shown to significantly enhance open-circuit photovoltage in dye-sensitized solar cells (Cui, Wu, Lu, Zhang, Zhou, Miapeh, Zhu, & Wang, 2011).

  • Demulsification in Polymer Flooding : Dendritic molecules, including benzyl-G3 and octyl-G3, have been effective in demulsifying polymer flooding oil-in-water emulsions, achieving high oil removal rates at low temperatures (Yangang, Wusong, Congcong, Zejun, & Xinru, 2017).

  • Carcinogenicity Assessment : Studies on compounds related to this compound, such as di(2-ethylhexyl) adipate and butyl benzyl phthalate, have been conducted to assess their carcinogenic potential (Kluwe, Mcconnell, Huff, Haseman, Douglas, & Hartwell, 1982).

  • Sunscreen Absorption and Excretion : Research has shown that sunscreens containing compounds like benzophenone-3, octyl-methoxycinnamate (structurally related to this compound), and camphor, increase absorption and excretion in human plasma and urine after repeated application (Janjua, Kongshoj, Andersson, & Wulf, 2008).

  • Cosmetic Safety : Dioctyl Adipate, a compound related to this compound, has been found safe for use in cosmetics, showing minimal irritation and no sensitization or photosensitization (1984).

  • Oxidation Catalysis : Supported Au catalysts, in solvent-free conditions, can effectively oxidize primary alcohols to aldehydes, a process relevant to the reactions of compounds like this compound (Enache, Knight, & Hutchings, 2005).

  • Water Purification : Hydrated nickel-cobalt oxide electrodes are effective in oxidizing aliphatic and aromatic alcohols to their corresponding acids, relevant in purifying water contaminated with compounds similar to this compound (Vijayabarathi, Muzhumathi, & Noel, 2007).

  • Environmental Monitoring : Techniques like gas chromatography-mass spectrometry are employed for detecting phthalates and adipates in environmental samples, relevant to monitoring the presence and impact of compounds like this compound (Guo, Gai, Duan, Zhai, Zhao, Wang, & Wei, 2010).

  • Occupational Health : Workers exposed to phthalate plasticizers in industries manufacturing products like artificial leather, which may contain compounds similar to this compound, show potential health risks (Milkov, Aldyreva, Popova, Lopukhova, Makarenko, Malyar, & Shakhova, 1973).

Mechanism of Action

The mechanism of action for Benzyl octyl adipate is not explicitly mentioned in the sources I found .

Safety and Hazards

Benzyl octyl adipate has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

6-O-benzyl 1-O-octyl hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O4/c1-2-3-4-5-6-12-17-24-20(22)15-10-11-16-21(23)25-18-19-13-8-7-9-14-19/h7-9,13-14H,2-6,10-12,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECACTMEFWAFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184896
Record name Benzyl octyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3089-55-2
Record name 1-Octyl 6-(phenylmethyl) hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3089-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl octyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl octyl adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl octyl adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.483
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL OCTYL ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR5CLK3Y44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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